N-benzoyl 2-chloro-4-hydroxyaniline
Description
N-Benzoyl 2-chloro-4-hydroxyaniline is a synthetic aromatic amide derivative characterized by a benzoyl group (-COC₆H₅) attached to the amino group of 2-chloro-4-hydroxyaniline. The parent compound, 2-chloro-4-hydroxyaniline, consists of a benzene ring substituted with an amine (-NH₂) at position 1, a hydroxyl (-OH) group at position 4, and a chlorine atom at position 2.
Properties
Molecular Formula |
C13H10ClNO2 |
|---|---|
Molecular Weight |
247.67 g/mol |
IUPAC Name |
N-(2-chloro-4-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C13H10ClNO2/c14-11-8-10(16)6-7-12(11)15-13(17)9-4-2-1-3-5-9/h1-8,16H,(H,15,17) |
InChI Key |
GDUBEORGXBVKGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
N-Benzoyl Amino Acid Analogs
Studies on asperphenamate analogs (N-benzoylated amino acid derivatives) reveal critical differences in MS/MS fragmentation patterns and NMR shifts based on amino acid substitutions (Table 1). For example:
- Tyrosine analog (m/z 546.2385) : Exhibits a 39 Da mass increase compared to asperphenamate (m/z 473.2436), with MS/MS fragments m/z 268.0971 and 240.1021 (16 Da higher than asperphenamate’s fragments) due to tyrosine’s hydroxyl group .
- Tryptophan analog (m/z 546.2385) : Produces unique fragments (m/z 291.1121 and 263.1179) indicative of its indole side chain .
- Pyridinecarboxylic acid analog (m/z 508.2232) : Shows a 1 Da fragment mass increase (m/z 106.0286 vs. 105.0331 in asperphenamate), confirming pyridine incorporation .
Table 1: MS/MS and NMR Data for N-Benzoyl Analogs
| Compound | [M+H]+ (m/z) | Key Fragments (m/z) | Substitution | NMR Shifts (¹H/¹³C) |
|---|---|---|---|---|
| Asperphenamate | 473.2436 | 252.1010, 224.1064 | Phenylalanine | Consistent with literature |
| Tyrosine analog | 546.2385 | 268.0971, 240.1021 | Tyrosine | δ 7.2–7.4 (aromatic H) |
| Tryptophan analog | 546.2385 | 291.1121, 263.1179 | Tryptophan | δ 7.6–7.8 (indole H) |
| Pyridinecarboxylic acid | 508.2232 | 106.0286, 257.1278 | Pyridine ring | δ 8.1–8.3 (pyridine H) |
NMR data confirm structural integrity across analogs, with aromatic proton shifts (δ 7.2–7.8 ppm) and carbonyl carbons (δ 165–170 ppm) consistent with N-benzoyl groups .
Enzymatic Hydrolysis Profiles
N-Benzoyl derivatives exhibit varying susceptibility to enzymatic hydrolysis (Table 2). For instance:
Table 2: Enzymatic Hydrolysis of N-Benzoyl Substrates
| Substrate | Hydrolyzing Pathogens | Activity Level |
|---|---|---|
| N-Benzoyl glycine | S. agalactiae, M. morganii | High |
| N-Benzoyl-L-glutamic acid | P. fluorescens | Moderate |
Key Differentiators of this compound
While direct data on this compound are sparse, its structural features suggest distinct properties:
Fragmentation Signatures: In MS/MS, the chlorine atom (atomic mass ~35.5 Da) would produce a distinct isotopic pattern, differentiating it from non-halogenated analogs .
Bioactivity : The hydroxyl group could enable hydrogen bonding, altering receptor binding compared to purely hydrophobic analogs like N-benzoyl leucine .
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